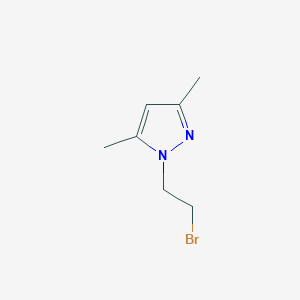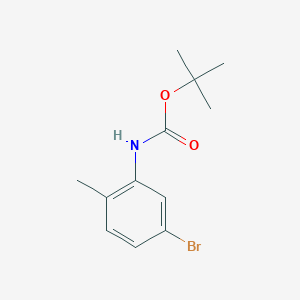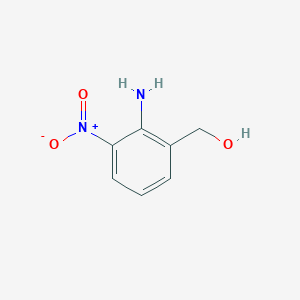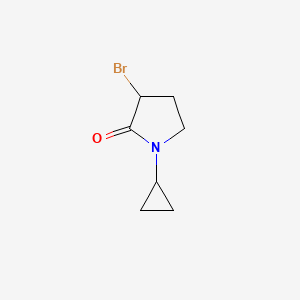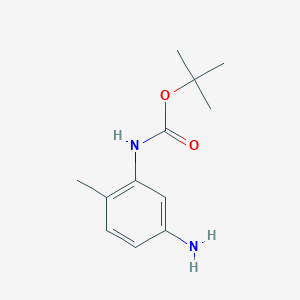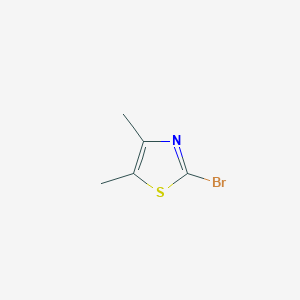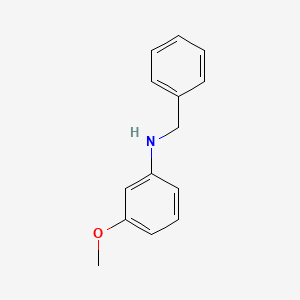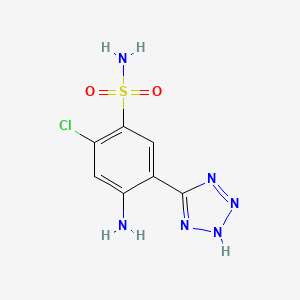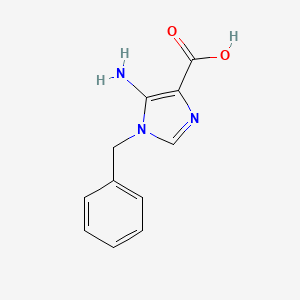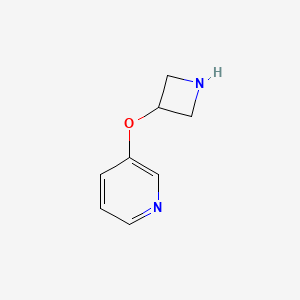
3-(Azetidin-3-yloxy)pyridine
Übersicht
Beschreibung
3-(Azetidin-3-yloxy)pyridine, also known as 3-AOP, is a heterocyclic compound that is widely used in organic synthesis and medicinal chemistry. This compound is a versatile building block for many synthetic routes, and has been used in the synthesis of a variety of biologically active compounds, including aminoglycosides, peptide mimetics, and antibiotics. It is also a key component in the synthesis of pharmaceuticals, such as antifungal agents and antiviral agents. In addition, 3-AOP has been used in the synthesis of a variety of other compounds, including antioxidants, anti-inflammatory agents, and anti-cancer agents.
Wissenschaftliche Forschungsanwendungen
1. Positron Emission Tomography Ligand for Nicotinic Receptors
A-85380, a compound derived from 3-(Azetidin-3-yloxy)pyridine, has been identified as a potent ligand for the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. Its derivative, F-A-85380, labeled with fluorine-18, shows promise for PET imaging of central nAChRs. This application is crucial for brain imaging and studying synaptic concentrations of endogenous ligands like acetylcholine (Doll et al., 1999).
2. Synthesis and Binding Properties for Nicotinic Acetylcholine Receptors
Research has focused on synthesizing and evaluating the binding properties of various analogues of A-85380, a derivative of this compound. These compounds, especially those with halogen substituents, demonstrate high affinity for nAChRs, which is significant for developing pharmacological probes and potential medications (Koren et al., 1998).
3. Synthesis of Functionalized Pyrrolidines
A method involving the treatment of 2-(α-hydroxyalkyl)azetidines, derived from compounds like this compound, with certain chlorides leads to stereospecific rearrangement into 3-(chloro- or methanesulfonyloxy)pyrrolidines. This process is significant in the synthesis of various pyrrolidine derivatives, emphasizing the versatility of azetidine-based compounds (Durrat et al., 2008).
4. Synthesis of Schiff’s Bases and 2-Azetidinones as CNS Active Agents
Compounds derived from this compound, including Schiff’s bases and 2-azetidinones, have shown potential as central nervous system (CNS) active agents. This indicates the potential of these compounds in developing treatments for CNS-related conditions (Thomas et al., 2016).
Eigenschaften
IUPAC Name |
3-(azetidin-3-yloxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-7(4-9-3-1)11-8-5-10-6-8/h1-4,8,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFWLMMAUAFUMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436845 | |
| Record name | 3-(azetidin-3-yloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224818-30-8 | |
| Record name | 3-(azetidin-3-yloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

